2-(5-Isoxazolyl)-4-methylphenol
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Overview
Description
2-(5-Isoxazolyl)-4-methylphenol is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Scientific Research Applications
2-(5-Isoxazolyl)-4-methylphenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: The compound is utilized in the production of pesticides and herbicides.
Mechanism of Action
Target of Action
It’s worth noting that isoxazole derivatives, such as sulfisoxazole, are known to target the enzyme dihydropteroate synthetase .
Mode of Action
Sulfisoxazole, an isoxazole derivative, acts as a competitive inhibitor of the enzyme dihydropteroate synthetase . It inhibits bacterial synthesis of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase .
Biochemical Pathways
Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . This suggests that these compounds may interact with multiple biochemical pathways.
Result of Action
Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 2-(5-Isoxazolyl)-4-methylphenol can be achieved through various methods. One common approach involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . Another method includes the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . Industrial production methods often utilize catalyst-free and microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .
Chemical Reactions Analysis
2-(5-Isoxazolyl)-4-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different isoxazole derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form new compounds.
Common reagents used in these reactions include nitrile oxides, captodative olefins, and methyl crotonate derivatives . The major products formed from these reactions are 5-substituted amino-isoxazole and 4-substituted methoxycarbonyl-isoxazole derivatives .
Comparison with Similar Compounds
2-(5-Isoxazolyl)-4-methylphenol can be compared with other similar compounds, such as:
Isoxazole: A basic structure with similar biological activities.
Oxazole: An analog with the nitrogen atom in a different position.
Pyrrole: An analog without the oxygen atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
4-methyl-2-(1,2-oxazol-5-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-2-3-9(12)8(6-7)10-4-5-11-13-10/h2-6,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKYVNKXVHASGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC=NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164171-56-6 |
Source
|
Record name | 2-(5-Isoxazolyl)-4-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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